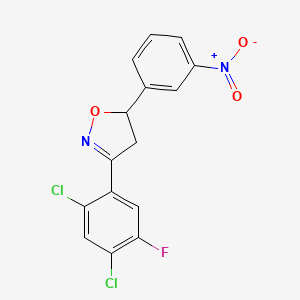
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of three phenyl groups attached to a triazole ring, with a selenone group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then treated with selenium dioxide to introduce the selenone group, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone undergoes various chemical reactions, including:
Oxidation: The selenone group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone involves its interaction with specific molecular targets. The selenone group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a thione group instead of a selenone group.
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Contains a methoxy group and lacks the selenone group.
Uniqueness
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is unique due to the presence of the selenone group, which imparts distinct chemical and biological properties. The selenone group enhances the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C20H15N3Se |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-1,2,4-triazole-3-selone |
InChI |
InChI=1S/C20H15N3Se/c24-20-22(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(20)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
DHTFTFVXWAUTSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=[Se])N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


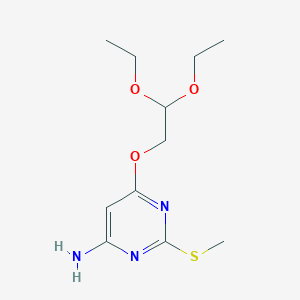
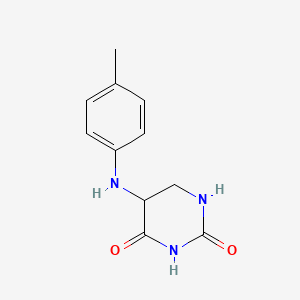




![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
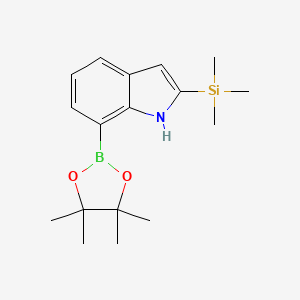
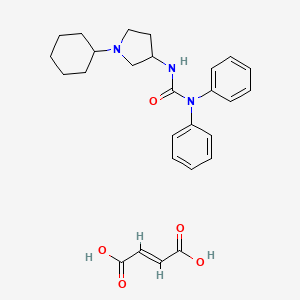

![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
